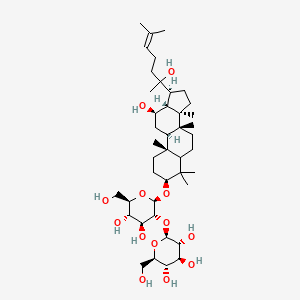

20(S)-Ginsenoside Rg3

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26?,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIFXNRCLMQCD-HCJUZYDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Pharmacological Properties of 20(S)-Ginsenoside Rg3

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(S)-Ginsenoside Rg3 is a pharmacologically active steroidal saponin (B1150181) isolated from Panax ginseng. As the more stable and soluble stereoisomer of ginsenoside Rg3, the 20(S) enantiomer has garnered significant scientific interest for its diverse therapeutic potential.[1] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, anti-angiogenic, neuroprotective, and anti-inflammatory effects. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways and workflows.

Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for drug development in various therapeutic areas. Its mechanisms of action are multifaceted, often involving the modulation of multiple signaling pathways.

Anti-Cancer Activity

This compound has demonstrated potent anti-tumor effects across a range of cancer types. Its primary anti-cancer mechanisms include the induction of apoptosis, cell cycle arrest, and senescence, as well as the inhibition of tumor growth and metastasis.[1][2]

Quantitative Data: Anti-Cancer Effects of this compound

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration of Treatment | Reference |

| Gallbladder Cancer (GBC) cell lines (NOZ, GBC-SD) | Gallbladder Cancer | MTT Assay | ~100 µM | 24-48 hours | [1][3] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 80 µmol/L | 48 hours | [4][5] |

| HT-29 | Colon Cancer | Not Specified | Not Specified | Not Specified | [6] |

| A549/DDP (cisplatin-resistant) | Lung Cancer | MTT Assay | Increased cisplatin (B142131) cytotoxicity | 48 hours | [7] |

In Vivo Anti-Cancer Efficacy

| Cancer Model | Animal Model | Dosage | Treatment Duration | Outcome | Reference |

| Gallbladder Cancer Xenograft | Nude Mice | 20 or 40 mg/kg (intraperitoneal injection) | 3 weeks | Markedly inhibited tumor growth | [1][8] |

| A549/DDP Xenograft | Mice | Not Specified | Not Specified | Increased anti-tumor effect of cisplatin | [7] |

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by inhibiting key processes such as endothelial cell proliferation, migration, and tube formation.[9][10] These effects are often mediated through the inhibition of vascular endothelial growth factor (VEGF) signaling pathways.[9]

Quantitative Data: Anti-Angiogenic Effects of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | Inhibition of proliferation | [10] |

| Endothelial Cell Migration | HUVEC | Time and dose-dependent | Inhibition of migration | [10] |

| Tube Formation | HUVEC | Not Specified | Inhibition of loop formation | [10] |

Neuroprotective Properties

This compound has shown significant promise as a neuroprotective agent. It can attenuate neuronal damage caused by various insults, including cerebral ischemia and excitotoxicity.[11][12][13] Its neuroprotective mechanisms involve the inhibition of mitochondrial permeability transition pores, reduction of reactive oxygen species (ROS), and modulation of neurotransmitter receptor activity.[11][12]

Quantitative Data: Neuroprotective Effects of this compound

| Experimental Model | Parameter Measured | Effective Concentration / Dosage | Effect | Reference |

| Ca2+- and H2O2-induced mitochondrial swelling in rat brain | Mitochondrial swelling | 2-16 µM | Inhibition of swelling | [12] |

| Ca2+-induced ROS generation in isolated mitochondria | ROS generation | 2-16 µM | Inhibition of ROS generation | [12] |

| Streptozotocin-induced diabetic neuropathy in rats | Sciatic motor nerve conduction velocity (MNCV) | 5 mg/kg/day (oral gavage) for 5 weeks | 51% increase in MNCV compared to diabetic group | [11] |

| Homocysteine-induced hippocampal cell death in vitro | Cell viability | EC50: 28.7 ± 7.5 µM | Inhibition of cell death | [13] |

| Homocysteine-induced intracellular Ca2+ elevation | Intracellular Ca2+ | IC50: 41.5 ± 17.5 µM | Inhibition of Ca2+ elevation | [13] |

Anti-inflammatory and Immunomodulatory Effects

This compound possesses potent anti-inflammatory properties, primarily through the suppression of pro-inflammatory mediators.[9][14] It can inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][14] This is often achieved by downregulating the NF-κB signaling pathway.[15] Furthermore, it can modulate immune responses, for instance, by promoting the polarization of M2 macrophages, which are involved in the resolution of inflammation.[15]

Quantitative Data: Anti-inflammatory Effects of this compound

| Cell Line / Model | Inflammatory Stimulus | Parameter Measured | Effect | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | NO, ROS, Prostaglandin E2 (PGE2) production | Concentration-dependent suppression | [14] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 production | Suppression | [14] |

| Human Asthmatic Airway Epithelial Tissues | Endogenous inflammation | IL-4, TNF-α, eotaxin secretion | Significant decrease | [15] |

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways.

p53 Signaling Pathway in Cancer

In gallbladder cancer cells, this compound induces senescence and apoptosis through the activation of the p53 pathway.[1][8] It down-regulates the expression of MDM2, a negative regulator of p53, leading to the accumulation of p53.[1] This, in turn, upregulates p21, causing cell cycle arrest, and activates the mitochondrial-dependent apoptotic cascade.[1]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and metabolism. The role of this compound in modulating this pathway appears to be context-dependent, with reports indicating both inhibitory effects in some cancer cells and activation in others.

VEGF Signaling in Angiogenesis

This compound inhibits angiogenesis by targeting the VEGF signaling pathway. By interfering with VEGF and its receptor (VEGFR2), it can block downstream signaling cascades, such as the p38/ERK pathway, ultimately leading to the inhibition of endothelial cell proliferation, migration, and tube formation.[9]

NF-κB Signaling in Inflammation

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the NF-κB pathway. By preventing the activation of NF-κB, it downregulates the expression of various pro-inflammatory genes, including those encoding for cytokines and enzymes like COX-2.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's pharmacological properties.

General Experimental Workflow

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[3]

Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound for the specified time.[6]

-

Cell Harvesting: Collect both floating and adherent cells by trypsinization.[17]

-

Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[6][17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[17]

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6]

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[18]

-

Antibody Incubation: Block the membrane and incubate it with primary antibodies against the target proteins (e.g., p53, p21, MDM2, β-actin) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.[6][18]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).[6]

In Vitro Angiogenesis (Endothelial Cell Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel).[19]

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the coated wells in the presence of various concentrations of this compound or a vehicle control.[19]

-

Incubation: Incubate the plate at 37°C for 4-18 hours.[19]

-

Imaging: Capture images of the tube-like structures using a microscope.[20]

-

Quantification: Analyze the images to quantify parameters such as the number of tubes, tube length, and branching points.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., GBC-SD cells) into the flanks of immunocompromised mice (e.g., nude mice).[2]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound (e.g., 20 or 40 mg/kg via intraperitoneal injection) or a vehicle control to the mice for a specified period (e.g., 3 weeks).[8]

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further histological and molecular analysis.[2]

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines.

-

Sample Collection: Collect cell culture supernatants or serum from treated cells or animals.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).[21] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and measuring the resulting color change.

-

Data Analysis: Calculate the cytokine concentrations based on a standard curve.[22]

Conclusion

This compound is a promising natural compound with a well-documented portfolio of pharmacological activities. Its potent anti-cancer, anti-angiogenic, neuroprotective, and anti-inflammatory properties, mediated through the modulation of multiple key signaling pathways, highlight its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this remarkable molecule. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for various disease applications.

References

- 1. This compound promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 5. Co-treatment with Ginsenoside 20(S)-Rg3 and Curcumin increases Radiosensitivity of MDA-MB-231 Cancer Cell Line [ijms.sums.ac.ir]

- 6. benchchem.com [benchchem.com]

- 7. Treatment with this compound reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 20S-Ginsenoside Rg3 - LKT Labs [lktlabs.com]

- 10. Anti-Angiogenic Properties of Ginsenoside Rg3 Epimers: In Vitro Assessment of Single and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Potential of this compound Against the Progression of Diabetic Neuropathy: Experiments on Rat Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a neuroprotective agent, inhibits mitochondrial permeability transition pores in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 14. Antioxidative, anti-inflammatory, and matrix metalloproteinase inhibitory activities of this compound in cultured mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF-κB Pathway in A549 Cells and Human Asthmatic Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Ginsenoside Rb1 inhibits tube-like structure formation of endothelial cells by regulating pigment epithelium-derived factor through the oestrogen β receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Notoginsenoside R1 mitigates UVB-induced skin sunburn injury through modulation of N4-acetylcytidine and autophagy | springermedizin.de [springermedizin.de]

- 22. mdpi.com [mdpi.com]

Unveiling 20(S)-Ginsenoside Rg3: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

20(S)-Ginsenoside Rg3, a rare ginsenoside found in processed ginseng, has garnered significant attention within the scientific community for its potent pharmacological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, offering detailed experimental protocols for its purification and preparation from other ginsenosides (B1230088). Furthermore, this document elucidates the key signaling pathways through which this compound exerts its biological effects, supported by quantitative data and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Significance

Ginsenoside Rg3 is a tetracyclic triterpenoid (B12794562) saponin (B1150181) derived primarily from red and black ginseng, products of steaming and heat treatment of fresh ginseng (Panax ginseng C.A. Meyer). The heating process induces the conversion of more abundant ginsenosides, such as Rb1, into less polar ginsenosides, including Rg3.[1] Due to the chiral center at the C-20 position, ginsenoside Rg3 exists as two stereoisomers: 20(S)- and 20(R)-Rg3.[2] The 20(S) epimer, in particular, has demonstrated significant therapeutic potential, including anti-tumor, anti-angiogenic, and neuroprotective effects.[3][4] Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis makes it a promising candidate for drug development.

Isolation and Purification of this compound

The isolation of this compound from processed ginseng involves a multi-step purification process to separate it from a complex mixture of other ginsenosides and plant metabolites. High purity levels, often exceeding 98-100%, can be achieved through a combination of chromatographic techniques.[4][5]

Experimental Protocol: Isolation from Red Ginseng Extract

This protocol outlines a common method for the isolation and purification of this compound from a crude red ginseng extract.

2.1.1. Materials and Equipment

-

Red Ginseng Extract

-

Diaion HP-20 resin

-

Silica (B1680970) gel (for column chromatography)

-

Methanol (MeOH)

-

Ethanol (B145695) (EtOH)

-

Chloroform (CHCl₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system with an ODS YMC-Pack column (or equivalent)

-

Rotary evaporator

-

Freeze dryer

2.1.2. Step-by-Step Procedure

-

Adsorption Chromatography:

-

Dissolve the red ginseng extract in water to create a 20-25% (w/v) solution.

-

Load the solution onto a Diaion HP-20 adsorption column.

-

Wash the column with 20% aqueous ethanol to remove highly polar impurities.

-

Elute the crude saponin fraction with methanol.[5]

-

Concentrate the eluate under reduced pressure.

-

-

Silica Gel Column Chromatography:

-

Adsorb the concentrated crude saponin fraction onto silica gel.

-

Pack a silica gel column and load the sample.

-

Elute the column with a stepwise gradient of chloroform-methanol-water (e.g., 12:3:1, 9:3:1, 7:3:1 v/v/v).[5]

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing ginsenoside Rg3. The fraction eluted with CHCl₃-MeOH-H₂O (9:3:1) is typically enriched with ginsenoside Rg3.[5]

-

Pool the Rg3-rich fractions and evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the dried Rg3-rich fraction in a minimal amount of a suitable solvent (e.g., aqueous methanol) and allow it to recrystallize to improve purity.

-

-

Preparative HPLC:

-

Dissolve the recrystallized material in the HPLC mobile phase.

-

Purify the this compound using a preparative HPLC system equipped with an ODS YMC-Pack column (20 x 250 mm).[5]

-

Use an isocratic mobile phase of 45% aqueous acetonitrile.[5]

-

Monitor the elution at 203 nm and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction and freeze-dry to obtain the purified compound.

-

Experimental Workflow

Preparation of this compound from Other Ginsenosides

Due to its low abundance in raw ginseng, methods have been developed to convert more prevalent ginsenosides, such as ginsenoside Rb1, into this compound. These methods include acid hydrolysis, heat treatment, and enzymatic conversion.

Acid Hydrolysis

Mild acid treatment can selectively cleave the sugar moieties of protopanaxadiol-type ginsenosides to yield Rg3.

3.1.1. Experimental Protocol

-

Dissolve ginsenoside Rb1 in a solution of a weak acid, such as 0.1% HCl in an aqueous or alcoholic solvent.[1]

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 5 hours).[1]

-

Monitor the reaction progress using TLC or HPLC.

-

Once the conversion is optimal, neutralize the reaction mixture.

-

Extract the product with an organic solvent like ethyl acetate (B1210297) or n-butanol.

-

Purify the resulting this compound using column chromatography and/or preparative HPLC as described in section 2.1.2.

Enzymatic Conversion

Enzymatic methods offer a more specific and milder alternative to acid hydrolysis, often resulting in higher yields and fewer byproducts.

3.2.1. Experimental Protocol

-

Select a suitable enzyme, such as Cellulase-12T or a specific β-glucosidase from microorganisms like Microbacterium sp.[6][7]

-

Prepare a buffered solution (e.g., sodium phosphate (B84403) buffer, pH 7.0) containing the substrate (e.g., ginsenoside Rb1).

-

Add the enzyme to the solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 6-72 hours).[4][6]

-

Monitor the conversion of the substrate to this compound via HPLC. The biotransformation pathway often proceeds from Rb1 to Rd and then to Rg3.[7]

-

Terminate the reaction by heat inactivation or by adding a solvent.

-

Extract and purify the this compound as described previously.

Quantitative Comparison of Preparation Methods

The yield and purity of this compound can vary significantly depending on the starting material and the method of preparation.

| Preparation Method | Starting Material | Key Reagents/Conditions | Reported Yield/Content | Purity | Reference |

| Isolation | Black Ginseng | 100°C distilled water extraction (0.5h) | ~1.79% (of extract) | Not specified | [2] |

| Isolation | Red Ginseng Extract | Column Chromatography & Prep. HPLC | Not specified | >99% | [5] |

| Acid Hydrolysis | Ginsenoside Rb1, Rb2, Rc | 0.1% HCl, 60°C, 5h | Not specified | Not specified | [1] |

| Microwave-assisted | Total Ginsenosides | Neutral solution, 165°C, 15 min | 7.69 mg/g | Not specified | [1] |

| Enzymatic Conversion | White Ginseng Extract | Cellulase-12T, 72h | 4-fold increase | Not specified | [6] |

| Enzymatic Conversion | Ginsenoside Rb1 | Recombinant β-glucosidase, 6h | 0.444 mg/ml from 1 mg/ml | Not specified | [4] |

Biological Activity and Signaling Pathways

This compound exhibits a wide range of biological activities, with its anti-cancer effects being the most extensively studied. It can induce apoptosis, inhibit cell proliferation and angiogenesis, and suppress tumor metastasis through the modulation of various signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. A key mechanism involves the activation of the p53 tumor suppressor pathway.[8]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound can inhibit angiogenesis by targeting key signaling pathways, including the VEGF/p38/ERK pathway.[4]

References

- 1. Optimal Conditions for Extracting the Ginsenosides Rg3, Rg5, and Rk1 from Black Ginseng [pubs.sciepub.com]

- 2. Characterizing a full spectrum of physico-chemical properties of (20S)- and (20R)-ginsenoside Rg3 to be proposed as standard reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic biotransformation of ginsenoside Rb1 to 20(S)-Rg3 by recombinant β-glucosidase from Microbacterium esteraromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on Transformation of Ginsenosides in Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conversion of major ginsenoside Rb1 to this compound by Microbacterium sp. GS514 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Neuroprotective Effects of 20(S)-Ginsenoside Rg3: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Potential of a Promising Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of 20(S)-Ginsenoside Rg3, a pharmacologically active saponin (B1150181) isolated from Panax ginseng. This document delves into the molecular mechanisms, key signaling pathways, and experimental evidence supporting its potential as a therapeutic agent for neurodegenerative diseases and ischemic brain injury.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting apoptosis, and suppressing neuroinflammation. It also plays a crucial role in maintaining mitochondrial homeostasis.

Anti-Oxidative Effects

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation, Nrf2 translocates to the nucleus and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby reducing the levels of reactive oxygen species (ROS).

Anti-Apoptotic Activity

The anti-apoptotic effects of this compound are mediated through the regulation of the Bcl-2 family of proteins and the PI3K/Akt signaling pathway. It has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, which in turn inhibits the release of cytochrome c from the mitochondria and subsequent activation of caspases. The activation of the PI3K/Akt pathway further promotes cell survival.

Anti-Inflammatory Properties

This compound effectively suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes. It achieves this by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Mitochondrial Protection

Mitochondrial dysfunction is a hallmark of many neurodegenerative conditions. This compound helps maintain mitochondrial integrity and function by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), preserving the mitochondrial membrane potential, and reducing mitochondrial ROS production.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Parameter | Cell Model | Insult | Concentration Range | Key Findings | Reference |

| IC50 for Neuroprotection | Rat cultured cortical neurons | 24-hydroxycholesterol-induced cytotoxicity | - | IC50: 28.7 ± 7.5 µM | [1] |

| ROS Inhibition | Isolated rat brain mitochondria | Ca2+-induced ROS generation | 2-16 µM | Dose-dependent inhibition of ROS | [2] |

| Anti-apoptotic Effect | HT-29 cells | - | - | Down-regulation of Bcl-2, up-regulation of Bax | [3] |

| Anti-apoptotic Effect | Human endothelial cells | Serum deprivation | - | Increased Bax expression, decreased Bcl-2 expression | [4] |

| Nrf2 Pathway Activation | HT-29 cells | - | - | Fold change for GSTP1 (a Nrf2 target): 2.5 |

Table 2: In Vivo Neuroprotective Effects of this compound

| Parameter | Animal Model | Insult | Dosage Range | Key Findings | Reference |

| Infarct Volume Reduction | MCAO rats | Cerebral ischemia | 5 and 10 mg/kg | Significant reduction in infarct area | [5] |

| Neurological Deficit Improvement | MCAO rats | Cerebral ischemia | 5 and 10 mg/kg | Markedly decreased neurological deficit scores | [5] |

| Anti-inflammatory Effect | LPS-treated mice | Systemic inflammation | 20 and 30 mg/kg | Significant attenuation of TNF-α, IL-1β, and IL-6 mRNA upregulation | [6] |

| Microglia Activation Inhibition | LPS-treated mice | Systemic inflammation | 30 mg/kg | Reduced Iba1 protein expression | [6] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are orchestrated through the modulation of several critical signaling pathways.

Nrf2 Signaling Pathway

Caption: Nrf2 signaling pathway activation by this compound.

PI3K/Akt Signaling Pathway

Caption: PI3K/Akt signaling pathway and its role in apoptosis inhibition.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Caption: Modulation of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the neuroprotective effects of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Objective: To induce focal cerebral ischemia to mimic stroke.

-

Procedure:

-

Anesthetize the rat (e.g., with chloral (B1216628) hydrate).

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a nylon monofilament suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Assess neurological deficits using a scoring system (e.g., Longa's scale).

-

After a set reperfusion period (e.g., 24 hours), sacrifice the animal and harvest the brain.

-

Infarct Volume Assessment: TTC Staining

-

Objective: To quantify the extent of brain infarction.

-

Procedure:

-

Harvested brains are sectioned into 2 mm coronal slices.

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.

-

Viable tissue stains red, while the infarcted tissue remains white.

-

Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).

-

Calculate the total infarct volume by integrating the infarct areas of all slices.

-

In Vitro Assay: Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify intracellular ROS levels in cultured neurons.

-

Procedure (using DCFH-DA):

-

Culture neuronal cells (e.g., PC12 or primary cortical neurons) in appropriate plates.

-

Induce oxidative stress (e.g., with H₂O₂ or glutamate) with or without this compound pre-treatment.

-

Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated to the non-fluorescent DCFH inside the cells.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

-

Apoptosis Detection: TUNEL Assay

-

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.

-

Procedure:

-

Prepare paraffin-embedded or frozen brain sections.

-

Permeabilize the tissue sections (e.g., with proteinase K).

-

Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

Visualize the labeled nuclei using fluorescence microscopy.

-

Quantify the number of TUNEL-positive cells to determine the apoptotic index.

-

Protein Expression Analysis: Western Blotting

-

Objective: To quantify the expression levels of specific proteins in key signaling pathways.

-

Procedure (for Nrf2 activation):

-

Extract total protein or nuclear/cytoplasmic fractions from treated cells or brain tissue.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or Lamin B1).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, including potent anti-oxidative, anti-apoptotic, and anti-inflammatory effects. Its ability to modulate key signaling pathways such as Nrf2, PI3K/Akt, NF-κB, and MAPK underscores its therapeutic promise for a range of neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel neuroprotective agent. Future studies should focus on elucidating the precise molecular targets and optimizing its delivery to the central nervous system to fully harness its therapeutic benefits.

References

- 1. koreascience.kr [koreascience.kr]

- 2. This compound, a neuroprotective agent, inhibits mitochondrial permeability transition pores in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced apoptosis in HT-29 colon cancer cells is associated with AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound prevents endothelial cell apoptosis via inhibition of a mitochondrial caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of this compound on cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg3 attenuates microglia activation following systemic lipopolysaccharide treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

anti-angiogenic activity of 20(S)-Ginsenoside Rg3

An In-depth Technical Guide on the Anti-Angiogenic Activity of 20(S)-Ginsenoside Rg3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, progression, and metastasis.[1] Consequently, inhibiting angiogenesis is a cornerstone of modern cancer therapy. Ginsenoside Rg3, a steroidal saponin (B1150181) extracted from Panax ginseng, has garnered significant attention for its anti-cancer properties, a major facet of which is its anti-angiogenic action.[2][3] This molecule exists as two primary stereoisomers, this compound (SRg3) and 20(R)-Ginsenoside Rg3 (RRg3), which exhibit distinct biological activities.[4][5] This technical guide focuses on the anti-angiogenic mechanisms of the 20(S) epimer, detailing its effects on key signaling pathways, summarizing quantitative data from preclinical studies, and outlining the standard experimental protocols used for its evaluation.

Core Mechanism of Anti-Angiogenic Action

The is multifactorial, primarily involving the inhibition of critical signaling pathways initiated by Vascular Endothelial Growth Factor (VEGF). VEGF and its receptor, VEGFR-2, are the key drivers of angiogenesis.[2][3] SRg3 has been shown to interfere with this axis at multiple levels.

Inhibition of VEGF/VEGFR-2 Signaling

20(S)-Rg3 exerts its effects by disrupting the VEGF signaling cascade, which is fundamental for endothelial cell proliferation, migration, and survival. Several studies have demonstrated that Rg3 can decrease the expression of VEGF in various cancer cell lines under hypoxic conditions.[1][6] Hypoxia, a common feature of the tumor microenvironment, induces the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn transcriptionally activates the VEGF gene. Rg3 has been shown to inhibit the hypoxia-induced expression of HIF-1α.[6]

Upon binding of VEGF to VEGFR-2, the receptor dimerizes and autophosphorylates, triggering downstream signaling. Rg3 has been found to act as an allosteric modulator of VEGFR2.[1] This interference inhibits the activation of subsequent intracellular pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Rg3 has been demonstrated to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pro-angiogenic signaling cascade.[7]

-

MAPK/ERK Pathway: This pathway regulates cell growth, differentiation, and migration. Rg3 treatment can lead to decreased phosphorylation of key kinases like ERK1/2.[6]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an important activator for VEGF transcription. Rg3 can inhibit the hypoxia-induced phosphorylation of STAT3.[2][6]

Effects on Endothelial Cell Functions

By inhibiting these core pathways, 20(S)-Rg3 directly impairs the key functions of endothelial cells required for angiogenesis:

-

Proliferation: SRg3 has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[1]

-

Migration: Endothelial cell migration is essential for the sprouting of new vessels. SRg3 significantly inhibits HUVEC migration.[1][8]

-

Tube Formation: The ability of endothelial cells to form capillary-like structures is a hallmark of angiogenesis in vitro. SRg3 effectively suppresses this process.[1][9]

Modulation of Other Pro-Angiogenic Factors

Beyond the VEGF axis, Rg3 has been reported to decrease the expression of other important factors involved in angiogenesis, including:

-

Basic Fibroblast Growth Factor (b-FGF)[3]

-

Transforming Growth Factor-beta 1 (TGF-β1)[3]

-

Matrix Metalloproteinases (MMP-2 and MMP-9), which are crucial for extracellular matrix remodeling during vessel invasion.[3][10]

Context-Dependent Pro-Angiogenic Effects

It is critical to note a controversy in the literature where 20(S)-Rg3, at certain micromolar concentrations, has been reported to be pro-angiogenic.[3][11] This activity is reportedly mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), leading to the activation of the AKT/ERK-eNOS signaling pathways.[11] This highlights the importance of concentration and experimental context when evaluating the compound's effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (SRg3) and related Rg3 formulations on key angiogenic processes as reported in preclinical studies.

Table 1: In Vitro Anti-Proliferative Effects of Rg3 on Endothelial Cells

| Cell Line | Compound | Concentration | % Inhibition | Reference |

| HUVEC | SRg3 | 50 µM | ~95% | [1] |

| HUVEC | RRg3 | 50 µM | ~40% | [1] |

| HUVEC | Optimized SRg3/RRg3 Combo (C3) | 25 µM | ~98% | [1] |

| 2H-11 (Murine Endothelial) | Optimized SRg3/RRg3 Combo (C3) | 50 µM | ~75% | [1] |

| 3B-11 (Murine Endothelial) | Optimized SRg3/RRg3 Combo (C3) | 50 µM | ~80% | [1] |

| HUVEC | 20(R)-Rg3 | ~10 nM (IC50) | 50% | [10] |

Table 2: In Vitro Anti-Migration Effects of Rg3 on Endothelial Cells

| Cell Line | Compound | Concentration | % Inhibition | Assay Type | Reference |

| HUVEC | SRg3 | 50 µM | ~66% | Not Specified | [1] |

| HUVEC | SRg3 | 100 µM | ~80% | Not Specified | [1] |

| HUVEC | Optimized SRg3/RRg3 Combo (C3) | 50 µM | ~89% | Not Specified | [1] |

| HUVEC | 20(R)-Rg3 | 1-1000 nM | >50% | Chemoinvasion | [10] |

Table 3: In Vitro Tube Formation Inhibition by Rg3 on Endothelial Cells

| Cell Line | Compound | Concentration | % Inhibition | Reference |

| 2H-11 (Murine Endothelial) | SRg3 | 50 µM | ~53% | [1] |

| 2H-11 (Murine Endothelial) | SRg3 | 100 µM | ~83% | [1] |

| 2H-11 (Murine Endothelial) | RRg3 | 25 µM | ~59% | [1] |

| 2H-11 (Murine Endothelial) | RRg3 | 50 µM | ~96% | [1] |

| 2H-11 (Murine Endothelial) | Optimized SRg3/RRg3 Combo (C3) | 50 µM | 100% | [1] |

Detailed Experimental Protocols

The following are generalized protocols for key assays used to determine the .

Endothelial Cell Proliferation Assay (MTT or SRB Assay)

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 5,000-10,000 cells/well in complete endothelial growth medium (EGM-2) and allowed to adhere overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of 20(S)-Rg3 or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification (MTT Method):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)

-

Cell Seeding: HUVECs are seeded in 6-well plates and grown to form a confluent monolayer.

-

Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear "scratch" or wound in the monolayer.

-

Treatment: The cells are washed with PBS to remove debris, and fresh medium containing 20(S)-Rg3 at various concentrations or vehicle control is added.

-

Imaging: The plate is placed in a live-cell imaging system or imaged at time 0 and after a set period (e.g., 12-24 hours) using a phase-contrast microscope.

-

Data Analysis: The area of the wound is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area. The inhibition of migration is determined by comparing the closure in treated wells to control wells.[8]

Endothelial Cell Tube Formation Assay

-

Matrix Coating: A 96-well plate is coated with a basement membrane matrix solution (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing the desired concentrations of 20(S)-Rg3 or vehicle control.

-

Incubation: The cell suspension (10,000-20,000 cells/well) is added to the Matrigel-coated wells and incubated for 4-18 hours at 37°C.

-

Imaging: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.

-

Data Analysis: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, or number of loops using specialized image analysis software. The percentage of inhibition is calculated relative to the control.[9]

Ex Vivo Aortic Ring Sprouting Assay

-

Aorta Excision: Thoracic aortas are harvested from euthanized rats and cleaned of periadventitial fat.

-

Ring Preparation: The aortas are cross-sectioned into 1-2 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.

-

Treatment: The rings are cultured in endothelial basal medium supplemented with growth factors (like VEGF) and varying concentrations of 20(S)-Rg3 or vehicle control.

-

Incubation & Observation: The rings are cultured for 7-14 days, with fresh medium and treatment applied every 2-3 days. The outgrowth of endothelial sprouts is monitored and imaged.

-

Data Analysis: The extent of microvessel sprouting is quantified by measuring the area or length of the sprouts emanating from the ring.[10]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

References

- 1. Anti-Angiogenic Properties of Ginsenoside Rg3 Epimers: In Vitro Assessment of Single and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Angiogenic Properties of Ginsenoside Rg3 [mdpi.com]

- 3. Anti-Angiogenic Properties of Ginsenoside Rg3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Anti-Angiogenic Properties of Ginsenoside Rg3 - Deakin University - Figshare [dro.deakin.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. Ginsenoside Rg3 inhibits angiogenesis in a rat model of endometriosis through the VEGFR-2-mediated PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Angiogenesis and Effect on Inflammatory Bowel Disease of Ginsenoside Rg3-Loaded Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 218.62.10.209:8080 [218.62.10.209:8080]

- 11. Stereoisomers ginsenosides-20(S)-Rg₃ and -20(R)-Rg₃ differentially induce angiogenesis through peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular targets of 20(S)-Ginsenoside Rg3 in vitro

An In-depth Technical Guide to the In Vitro Molecular Targets of 20(S)-Ginsenoside Rg3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a specific stereoisomer of a triterpene saponin (B1150181) isolated from Panax ginseng, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] Unlike its epimer, 20(R)-Rg3, the 20(S) form often exhibits more potent and distinct biological effects, making it a compelling candidate for therapeutic development.[4][5] This technical guide provides a comprehensive overview of the known in vitro molecular targets of this compound, focusing on its anti-cancer, enzyme-inhibitory, and ion channel-modulating properties. The information is compiled from numerous studies to serve as a detailed resource, complete with quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Core Molecular Targets and Mechanisms in Cancer

This compound exerts potent anti-cancer effects across various cancer cell types by modulating a complex network of molecular targets and signaling pathways, primarily related to apoptosis, cell cycle arrest, and the inhibition of angiogenesis.

Induction of Apoptosis and Senescence

20(S)-Rg3 is a robust inducer of programmed cell death (apoptosis) and cellular senescence in cancer cells through multiple interconnected pathways.

-

p53 Pathway Activation: In gallbladder cancer (GBC) cells, 20(S)-Rg3 suppresses the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), leading to the accumulation of the tumor suppressor protein p53.[1][3] This p53 accumulation transcriptionally activates p21, a cyclin-dependent kinase inhibitor, which in turn triggers G0/G1 cell cycle arrest and cellular senescence.[1][3]

-

Mitochondrial (Intrinsic) Apoptosis Pathway: The compound modulates the balance of Bcl-2 family proteins. It upregulates pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[6] This event activates the caspase cascade, beginning with the proteolytic cleavage of caspase-9 and culminating in the activation of the executioner caspase-3, which cleaves key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2][6]

-

AMPK Signaling Pathway: In HT-29 colon cancer cells, 20(S)-Rg3-induced apoptosis is mediated by the activation of AMP-activated protein kinase (AMPK).[2] This activation is dependent on the upstream kinase CaMKKβ. AMPK activation, in turn, influences the expression of p53, Bax, and Bcl-2 to promote apoptosis.[2]

Inhibition of Angiogenesis

20(S)-Rg3 is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

-

VEGF/VEGFR2 Signaling: A primary anti-angiogenic mechanism of 20(S)-Rg3 is the inhibition of the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[7][8] It can decrease the expression of VEGF and inhibit the activation of VEGFR2.[7][9] This blockade disrupts major downstream signaling cascades, including the PI3K/Akt/eNOS and p38/ERK pathways, which are essential for the proliferation, migration, and tube formation of endothelial cells.[4][9][10]

-

PPARγ Agonism: 20(S)-Rg3 acts as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4] The pro-angiogenic effects observed at certain concentrations in endothelial cells are mediated through PPARγ, which can activate the Akt/ERK-eNOS pathways.[4] Notably, the 20(S) isomer has a significantly higher agonist activity for PPARγ than the 20(R) isomer, attributed to a critical hydrogen bond it can form with the Tyr473 residue in the receptor's ligand-binding domain.[4]

References

- 1. This compound promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-induced apoptosis in HT-29 colon cancer cells is associated with AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoisomers ginsenosides-20(S)-Rg₃ and -20(R)-Rg₃ differentially induce angiogenesis through peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecificity of ginsenoside Rg3 action on ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Angiogenic Properties of Ginsenoside Rg3 Epimers: In Vitro Assessment of Single and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Angiogenic Properties of Ginsenoside Rg3 [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. 20S-Ginsenoside Rg3 - LKT Labs [lktlabs.com]

The Multifaceted Role of 20(S)-Ginsenoside Rg3 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg3, a protopanaxadiol (B1677965) saponin (B1150181) derived from the steamed root of Panax ginseng, has garnered significant attention in the scientific community for its diverse pharmacological activities. Among its stereoisomers, 20(S)-Ginsenoside Rg3 has demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties. These effects are attributed to its ability to modulate a complex network of intracellular signaling cascades, influencing key cellular processes such as apoptosis, angiogenesis, and cell cycle progression. This technical guide provides an in-depth overview of the mechanisms of action of this compound, with a focus on its impact on critical signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cell viability, apoptosis, and angiogenesis-related markers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| Gallbladder Cancer Cells | Gallbladder Cancer | ~100 | 24 and 48 | [1] |

| U266 | Multiple Myeloma | 71.07 ± 2.63 | 24 | [2] |

| U266 | Multiple Myeloma | 44.06 ± 3.98 | 48 | [2] |

| MDA-MB-231 | Breast Cancer | 80 | 48 | [3] |

| HCT116 | Colorectal Cancer | 3.0 mg/mL | Not Specified | [4] |

| CT26 | Colorectal Cancer | 1.7 mg/mL | Not Specified | [4] |

Table 2: Quantitative Effects of this compound on Apoptosis and Angiogenesis Markers

| Cell Line | Parameter | Treatment | Quantitative Change | Reference |

| U266 | Apoptosis Rate | 20 µM 20(S)-Rg3 | Increased from 0.51% to 8.32% | [2] |

| U266 | Apoptosis Rate | 40 µM 20(S)-Rg3 | Increased from 0.51% to 10.72% | [2] |

| U266 | Apoptosis Rate | 80 µM 20(S)-Rg3 | Increased from 0.51% to 15.27% | [2] |

| U266 | VEGF Secretion | 80 µM 20(S)-Rg3 | Decreased from 419.93 to 314.82 pg/10^6 cells | [2] |

| HUVEC | Growth Inhibition | 10 nM 20(R)-Rg3 | IC50 of 10 nM | [5] |

| HT-29 | Protein Fold Change | 100 µM 20(S)-Rg3 | PCNA: -3.1, GSTP1: 2.5, ANXA5: 3.3 |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting several key signaling pathways. The following sections detail its mechanism of action on these pathways, accompanied by visual diagrams.

Apoptosis Induction via the p53 and Mitochondrial Pathway

This compound has been shown to induce apoptosis in various cancer cells through the activation of the p53 tumor suppressor pathway and the intrinsic mitochondrial pathway.[6][7] In gallbladder cancer cells, 20(S)-Rg3 down-regulates the expression of MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[7] This leads to the accumulation of p53, which in turn upregulates the pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-XL.[6][7] The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death.[8][9][10]

Inhibition of Angiogenesis through VEGF Signaling

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been reported to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[11] It can decrease the expression of VEGF and its receptor, VEGFR2.[12] This inhibition leads to the downregulation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and tube formation.[13]

References

- 1. This compound promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of 20 (S)-ginsenoside Rg3 on the proliferation inhibition and secretion of vascular endothelial growth factor of multiple myeloma cell line U266] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Co-treatment with Ginsenoside 20(S)-Rg3 and Curcumin increases Radiosensitivity of MDA-MB-231 Cancer Cell Line [ijms.sums.ac.ir]

- 4. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 218.62.10.209:8080 [218.62.10.209:8080]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound prevents endothelial cell apoptosis via inhibition of a mitochondrial caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gensenoside Rg3 inhibits hypoxia-induced VEGF expression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

The Anticancer Potential of 20(S)-Ginsenoside Rg3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg3, a steroidal saponin (B1150181) isolated from Panax ginseng, has garnered significant attention in oncological research for its multifaceted anticancer properties. Among its stereoisomers, 20(S)-Ginsenoside Rg3 has demonstrated notable efficacy in inhibiting tumor growth and progression across a spectrum of cancer types. This technical guide provides a comprehensive overview of the preliminary studies on the anticancer properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies employed in its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Quantitative Data on the Anticancer Effects of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo investigations.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| Gallbladder Cancer | Multiple Lines | ~100 | 24, 48 | [1] |

| Cervical Cancer | HeLa | 50 (normal serum), 25 (serum-starved) | 24 | [2] |

| Cervical Cancer | HeLa | 75 (normal serum), 5 (serum-starved) | 48 | [2] |

| Lung Cancer (DDP-resistant) | A549/DDP | 8.14 ± 0.59 (in combination with DDP) | 48 | [3] |

| Breast Cancer | MDA-MB-231 | ~80 | 48 | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |

| Gallbladder Cancer | Nude mice with NOZ cell xenografts | 20 or 40 mg/kg, intraperitoneal injection | 3 weeks | Markedly inhibited tumor growth | [1] |

| Lung Cancer (DDP-resistant) | A549/DDP xenograft mice | 15 mg/kg, intraperitoneal injection (with DDP) | 4 weeks (twice weekly) | 39.5% reduction in tumor volume compared to DDP alone | [3] |

| Colorectal Cancer | Nude mice with CT26 cell xenografts | 30 mg/kg, oral | 3 weeks (daily) | Inhibited tumor growth | [5] |

Key Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a range of cancer cells through the modulation of key signaling pathways.[1][6] A prominent mechanism involves the activation of the intrinsic mitochondrial pathway.

-

p53-Mediated Apoptosis: In gallbladder cancer cells, this compound leads to the accumulation of p53 by inhibiting its degradation by murine double minute 2 (MDM2).[1] This stabilization of p53 upregulates the expression of pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-3 and caspase-9, ultimately resulting in apoptotic cell death.[1][6]

-

AMPK Signaling Pathway: In colon cancer cells, this compound-induced apoptosis is associated with the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[6]

-

PI3K/Akt Pathway Inhibition: The pro-apoptotic effects of this compound have also been linked to the inhibition of the PI3K/Akt signaling pathway in various cancers, which is a critical regulator of cell survival.[7][8]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.

-

G0/G1 Phase Arrest: In gallbladder cancer cells, treatment with this compound leads to a significant increase in the percentage of cells in the G0/G1 phase of the cell cycle.[1][9] This arrest is accompanied by the accumulation of p53 and p21.[1] In colorectal cancer cells, Rg3 has been observed to cause cell cycle arrest predominantly in the G0/G1 phase.[5]

-

G2/M Phase Arrest: In some cancer cell lines, such as CT26 colorectal cancer cells, Rg3 has been shown to block the cell cycle at the G2/M phase.[5]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties. While many studies focus on the 20(R) epimer's anti-angiogenic effects, the broader impact of Rg3 on angiogenesis is well-documented.[6][10] The mechanisms include the inhibition of vascular endothelial growth factor (VEGF) expression and the suppression of endothelial cell proliferation and tube formation.[11]

Signaling Pathways Modulated by this compound

The anticancer activities of this compound are underpinned by its ability to modulate complex intracellular signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

Caption: p53-Mediated Apoptotic Pathway Induced by this compound.

Caption: G0/G1 Cell Cycle Arrest Mediated by this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the preliminary studies of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.[12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, and 400 µM) for desired time points (e.g., 24, 48, and 72 hours). Include a vehicle control (DMSO, final concentration <0.1%).[1][13]

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3.5-4 hours at 37°C.[14][15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., MTT solvent: 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[15]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[4][15]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

-

Cell Harvesting:

-

Adherent Cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

-

Suspension Cells: Directly collect the cell suspension.

-

-

Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[16]

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.[16] Acquire at least 10,000 events per sample.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Seeding and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash twice with cold PBS, and fix in 70% ethanol (B145695) overnight at 4°C.[1]

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.[5]

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 50,000 cells should be analyzed for each sample to ensure statistical significance.[1][9]

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.

Protocol:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17] Incubate on ice for 30 minutes and then centrifuge to pellet the cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3, p21) overnight at 4°C. Antibody dilutions should be optimized, for example, a 1:1000 dilution for a p53 antibody.[7][18]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[17]

-

Normalization: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.[20]

Conclusion

The preliminary studies on this compound reveal its significant potential as an anticancer agent. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis through the modulation of key signaling pathways like the p53, AMPK, and PI3K/Akt pathways underscores its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. Future investigations should focus on elucidating the complete molecular network regulated by this compound, exploring its efficacy in combination with existing chemotherapies, and advancing its preclinical and clinical evaluation for the treatment of various cancers.

References

- 1. This compound promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Treatment with this compound reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 5. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. p53 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Anti-p53 antibody [pAb122] (ab90363) | Abcam [abcam.com]

- 9. Inhibition of caspase-1 by ginsenoside Rg1 ameliorates d-gal-induced renal aging and injury through suppression of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rg3: Potential Molecular Targets and Therapeutic Indication in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. dovepress.com [dovepress.com]

- 14. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. P53 antibody (10442-1-AP) | Proteintech [ptglab.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

20(S)-Ginsenoside Rg3: An In-depth Technical Guide on its Interaction with Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(S)-Ginsenoside Rg3, a pharmacologically active steroidal saponin (B1150181) isolated from Panax ginseng, has garnered significant attention for its diverse therapeutic potential, including neuroprotective, anti-cancer, and anti-inflammatory effects. A critical aspect of its mechanism of action involves the modulation of various ion channels, which are fundamental regulators of cellular excitability and signaling. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and key ion channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. The stereospecificity of this compound is a recurring theme, with its 20(R) epimer often exhibiting significantly different or no activity, particularly on voltage-gated ion channels.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the interaction of this compound with various ion channels, providing a basis for comparison and further investigation.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Ion Channels

| Ion Channel Subtype | Experimental Model | IC50 / Inhibition | Key Observations |

| Voltage-Gated Sodium (Nav) Channels | |||

| Nav1.2 (rat brain) | Xenopus laevis oocytes | 32.2 ± 4.5 µM[2][3] | Inhibition is voltage-dependent.[2][3] |

| Voltage-Gated Potassium (Kv) Channels | |||

| hKv1.4 | Xenopus laevis oocytes | 32.6 ± 2.2 µM[2][3] | Inhibition is concentration-dependent and reversible.[2][3] |

| KCNQ1 (alone) | Xenopus laevis oocytes | 4.8 ± 0.6 µM[4] | Inhibition is concentration and voltage-dependent. |

| Voltage-Gated Calcium (Cav) Channels | |||

| L-type, N-type, P-type | Rat dorsal root ganglion neurons | Inhibition observed | Specific IC50 values for the 20(S) epimer are not yet fully elucidated. Rg3 is a newly identified active component for this inhibition.[3] |

Table 2: Activatory and Modulatory Effects of this compound on Ion Channels

| Ion Channel Subtype | Experimental Model | EC50 / Activation | Key Observations |

| Large-Conductance Ca2+-Activated K+ (BKCa) Channels | Xenopus laevis oocytes | 15.1 ± 3.1 µM[5][6] | Enhancement of outward currents is concentration and voltage-dependent.[5][6] |

| Slowly Activating Delayed Rectifier K+ Channels (IKs) | |||

| KCNQ1/KCNE1 | Xenopus laevis oocytes | 15.2 ± 8.7 µM[4] | Activation requires the co-assembly of KCNQ1 and KCNE1 subunits.[4] |

Molecular Mechanisms of Interaction

This compound modulates ion channel activity through direct interaction with specific residues within the channel proteins. This interaction can lead to conformational changes that alter channel gating properties, such as activation, inactivation, and ion permeation.

Voltage-Gated Sodium (Nav) Channels